molecular formula C20H18S6Sn2 B14289195 2-Methyl-2-[2-[(2-methyl-1,3,2-benzodithiastannol-2-yl)sulfanyl]phenyl]sulfanyl-1,3,2-benzodithiastannole CAS No. 137758-74-8

2-Methyl-2-[2-[(2-methyl-1,3,2-benzodithiastannol-2-yl)sulfanyl]phenyl]sulfanyl-1,3,2-benzodithiastannole

Cat. No.: B14289195
CAS No.: 137758-74-8
M. Wt: 688.2 g/mol
InChI Key: VIXBNJPDBQJVAV-UHFFFAOYSA-H
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Description

2-Methyl-2-[2-[(2-methyl-1,3,2-benzodithiastannol-2-yl)sulfanyl]phenyl]sulfanyl-1,3,2-benzodithiastannole is a complex organotin compound Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms This particular compound features a benzodithiastannole structure, which is a type of heterocyclic compound containing sulfur and tin atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[2-[(2-methyl-1,3,2-benzodithiastannol-2-yl)sulfanyl]phenyl]sulfanyl-1,3,2-benzodithiastannole typically involves the reaction of organotin precursors with sulfur-containing aromatic compounds. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[2-[(2-methyl-1,3,2-benzodithiastannol-2-yl)sulfanyl]phenyl]sulfanyl-1,3,2-benzodithiastannole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or nitric acid. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-Methyl-2-[2-[(2-methyl-1,3,2-benzodithiastannol-2-yl)sulfanyl]phenyl]sulfanyl-1,3,2-benzodithiastannole has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[2-[(2-methyl-1,3,2-benzodithiastannol-2-yl)sulfanyl]phenyl]sulfanyl-1,3,2-benzodithiastannole involves its interaction with molecular targets such as enzymes and receptors. The sulfur and tin atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3,2-benzodithiastannole: A simpler analog with similar structural features but lacking the additional sulfanyl-phenyl groups.

    2-Methyl-2-[2-(phenylsulfanyl)phenyl]sulfanyl-1,3,2-benzodithiastannole: A related compound with different substituents on the aromatic rings.

Uniqueness

2-Methyl-2-[2-[(2-methyl-1,3,2-benzodithiastannol-2-yl)sulfanyl]phenyl]sulfanyl-1,3,2-benzodithiastannole is unique due to its complex structure, which imparts specific chemical properties and reactivity. The presence of multiple sulfur and tin atoms allows for diverse interactions and applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

CAS No.

137758-74-8

Molecular Formula

C20H18S6Sn2

Molecular Weight

688.2 g/mol

IUPAC Name

2-methyl-2-[2-[(2-methyl-1,3,2-benzodithiastannol-2-yl)sulfanyl]phenyl]sulfanyl-1,3,2-benzodithiastannole

InChI

InChI=1S/3C6H6S2.2CH3.2Sn/c3*7-5-3-1-2-4-6(5)8;;;;/h3*1-4,7-8H;2*1H3;;/q;;;;;2*+3/p-6

InChI Key

VIXBNJPDBQJVAV-UHFFFAOYSA-H

Canonical SMILES

C[Sn]1(SC2=CC=CC=C2S1)SC3=CC=CC=C3S[Sn]4(SC5=CC=CC=C5S4)C

Origin of Product

United States

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